molecular formula C8H7BrN2O B2903867 (5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol CAS No. 1662706-59-3

(5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol

Cat. No.: B2903867
CAS No.: 1662706-59-3
M. Wt: 227.061
InChI Key: CHRUTNSSGTXOMI-UHFFFAOYSA-N
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Description

(5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol (CAS 1662706-59-3) is a chemical compound with the molecular formula C8H7BrN2O and a molecular weight of 227.06 g/mol . This compound features a pyrrolo[2,3-b]pyridine core structure, which is a privileged scaffold in medicinal chemistry known as 7-azaindole. This core structure is a key heterocycle in drug discovery due to its ability to mimic purine bases, facilitating target binding in biological systems. Although specific biological data for this exact molecule may be limited, derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated significant research value. Scientific literature shows that this scaffold is utilized in developing potent and selective inhibitors for various therapeutic targets. For instance, 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been investigated as potent and selective PDE4B inhibitors, which are a target for inflammatory diseases and central nervous system (CNS) disorders . Furthermore, other 1H-pyrrolo[2,3-b]pyridine derivatives have been designed and synthesized as potent fibroblast growth factor receptor (FGFR) inhibitors for cancer therapy, showing promising activity in inhibiting cancer cell proliferation and invasion . Patents also cover pyrrolo[2,3-b]pyridine compounds for use in the treatment of cancer, highlighting the ongoing commercial and scientific interest in this chemical space . The specific functional groups on this molecule—the bromine atom and the methanol group—make it a versatile building block for organic synthesis . The bromine serves as a handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. Simultaneously, the hydroxymethyl group can be further functionalized through oxidation or esterification, enabling fine-tuning of the compound's properties for structure-activity relationship (SAR) studies. As such, this compound is a valuable intermediate for researchers constructing compound libraries in hit-to-lead and lead optimization campaigns. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses. Please refer to the Safety Datasheet for proper handling and storage information.

Properties

IUPAC Name

(5-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c9-6-1-5-2-7(4-12)11-8(5)10-3-6/h1-3,12H,4H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHRUTNSSGTXOMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(NC2=NC=C1Br)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol typically involves the bromination of 1H-pyrrolo[2,3-b]pyridine followed by the introduction of a hydroxymethyl group. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at room temperature, resulting in the formation of 5-bromo-1H-pyrrolo[2,3-b]pyridine. This intermediate is then subjected to a hydroxymethylation reaction using formaldehyde and a base such as sodium hydroxide to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction Reactions: The compound can undergo reduction reactions to modify the pyridine ring or the hydroxymethyl group.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products with different substituents at the 5-position.

    Oxidation Reactions: Products such as 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxaldehyde or 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.

    Reduction Reactions: Reduced derivatives of the original compound.

Scientific Research Applications

(5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain protein kinases, thereby modulating signaling pathways involved in cell proliferation and apoptosis. The compound’s structural features allow it to bind to the active sites of these enzymes, inhibiting their activity and leading to downstream effects on cellular processes .

Comparison with Similar Compounds

Key Structural Insights :

  • Substituent Position : Bromine at C5 is conserved in many analogues, but substituents at C2 or C3 significantly alter reactivity. For example, a hydroxymethyl group (target compound) favors hydrogen bonding, while a trichloroacetyl group (CAS 1379670-84-4) enhances electrophilicity .
  • N1 Modifications : Alkylation (e.g., butyl group) or sulfonylation (e.g., phenylsulfonyl) at N1 increases steric bulk and lipophilicity, impacting pharmacokinetic properties .

Physicochemical Properties

  • Melting Points: Brominated pyrrolopyridines generally exhibit high melting points due to strong intermolecular interactions. For example, 2-bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (9a) melts at 280–282°C, while N1-methylated analogues (e.g., 9b) show lower melting points (116–117°C) due to reduced crystallinity .
  • Solubility : The hydroxymethyl group in the target compound likely improves aqueous solubility compared to halogenated or alkylated derivatives. However, lipophilic substituents (e.g., butyl group) enhance solubility in organic solvents like DCM or ethyl acetate .

Biological Activity

(5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol is a heterocyclic compound with significant potential in medicinal chemistry. Its structure features a bromine atom at the 5-position and a hydroxymethyl group at the 2-position, which contribute to its unique biological activity. This article explores the compound's synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves two main steps:

  • Bromination of 1H-pyrrolo[2,3-b]pyridine : This is commonly achieved using N-bromosuccinimide (NBS) in dichloromethane at room temperature.
  • Hydroxymethylation : The resultant brominated compound undergoes hydroxymethylation with formaldehyde in the presence of a base such as sodium hydroxide.

The overall reaction can be summarized as follows:

1H pyrrolo 2 3 b pyridineNBS5 Bromo 1H pyrrolo 2 3 b pyridineFormaldehyde NaOH 5 Bromo 1H pyrrolo 2 3 b pyridin 2 yl methanol\text{1H pyrrolo 2 3 b pyridine}\xrightarrow{\text{NBS}}\text{5 Bromo 1H pyrrolo 2 3 b pyridine}\xrightarrow{\text{Formaldehyde NaOH}}\text{ 5 Bromo 1H pyrrolo 2 3 b pyridin 2 yl methanol}

Research indicates that this compound exhibits biological activity primarily through its interactions with specific molecular targets:

  • Inhibition of Protein Kinases : The compound may act as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. By inhibiting these kinases, the compound can modulate signaling pathways associated with cell proliferation and apoptosis .
  • Antiproliferative Effects : Studies have shown that derivatives of pyrrolopyridines exhibit significant antiproliferative effects against cancer cell lines, suggesting that this compound may also possess similar properties .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
FGFR InhibitionReduced cell proliferation
AntiproliferativeSignificant effects on cancer cells
Enzyme InhibitionModulation of kinase activity

Case Study 1: Anticancer Activity

In a study examining various pyrrolopyridine derivatives, this compound was shown to inhibit the growth of multiple cancer cell lines. The compound's efficacy was attributed to its ability to disrupt FGFR signaling pathways, leading to decreased tumor growth in vitro .

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways influenced by this compound. The study highlighted its role in inducing apoptosis in cancer cells through activation of caspase pathways and modulation of Bcl-2 family proteins . These findings suggest that the compound not only inhibits cell proliferation but also promotes programmed cell death.

Q & A

Q. What are the recommended synthetic routes for (5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves functionalization of the pyrrolo[2,3-b]pyridine core. A common approach includes bromination at the 5-position followed by hydroxymethylation at the 2-position. For example, alkylation or coupling reactions (e.g., Suzuki-Miyaura) can introduce substituents. Optimization involves:

  • Catalyst selection : Palladium catalysts for cross-coupling reactions (e.g., Pd(PPh₃)₄) to ensure regioselectivity .
  • Solvent systems : Polar aprotic solvents like DMF or DMSO for nucleophilic substitutions .
  • Temperature control : Mild conditions (25–60°C) to avoid decomposition of the brominated intermediate .
  • Purification : Silica gel chromatography with heptane/ethyl acetate gradients (8:2 ratio) to isolate the product .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks based on substituent effects. For example, the hydroxymethyl group (-CH₂OH) appears as a singlet near δ 4.5–5.0 ppm, while aromatic protons resonate at δ 7.5–8.5 ppm .
  • Mass spectrometry (HRMS) : Confirm molecular weight (C₈H₇BrN₂O; theoretical MW: 227.97 g/mol) with ESI+ or EI modes .
  • X-ray crystallography : Resolve the bromine atom’s position and hydrogen-bonding interactions of the hydroxyl group, if single crystals are obtainable .

Advanced Research Questions

Q. How does the substitution pattern at the 2- and 5-positions influence the compound’s biological activity compared to structural analogs?

Methodological Answer:

  • Bromine at C5 : Enhances electrophilicity, enabling interactions with nucleophilic residues in kinase ATP-binding pockets (e.g., EGFR, ALK) .
  • Hydroxymethyl at C2 : Increases solubility and hydrogen-bonding capacity, critical for target engagement. Analog studies show that replacing -CH₂OH with -COOEt reduces kinase inhibition by 50% due to decreased polarity .
  • Comparative analysis : Use SAR tables to rank analogs (e.g., 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde has higher reactivity but lower selectivity than the hydroxymethyl derivative) .

Q. How can researchers address discrepancies in biological assay data for this compound (e.g., conflicting IC₅₀ values across studies)?

Methodological Answer:

  • Assay validation : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability .
  • Solubility checks : Use DMSO stock solutions ≤0.1% v/v to avoid precipitation in aqueous buffers .
  • Off-target profiling : Employ proteome-wide screens (e.g., KINOMEscan) to identify non-specific binding .
  • Data normalization : Include reference inhibitors (e.g., staurosporine) as internal controls .

Q. What computational strategies are used to predict interactions between this compound and kinase targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in kinase active sites. Focus on bromine’s halogen bonding with backbone carbonyls (e.g., Met793 in EGFR) .
  • MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of the hydroxymethyl group’s hydrogen bonds .
  • Free energy calculations : Apply MM/GBSA to rank binding affinities against analogs .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s stability under varying pH conditions?

Methodological Answer:

  • pH stability assays : Perform HPLC monitoring at pH 2–9 (37°C, 24 hrs). The compound degrades rapidly below pH 3 (acidic cleavage of the pyrrolo ring) but remains stable at pH 7.4 (physiological conditions) .
  • Protection strategies : Use inert atmospheres (N₂/Ar) during storage to prevent oxidation of the hydroxymethyl group .

Comparative Structural Analysis

Q. How does this compound differ from 5-Bromo-7-azaindole derivatives in terms of reactivity and target selectivity?

Methodological Answer:

  • Reactivity : The pyrrolo[2,3-b]pyridine core has higher electron density at C3 compared to 7-azaindole, favoring electrophilic substitutions (e.g., nitration) .
  • Selectivity : 7-Azaindoles preferentially bind to kinases with smaller active sites (e.g., CDK2), while the hydroxymethyl group in this compound broadens selectivity to larger pockets (e.g., JAK2) .

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